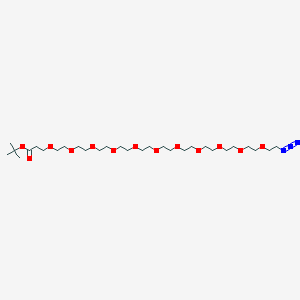

Azido-PEG11-t-butyl ester

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C29H57N3O13 |

|---|---|

Molekulargewicht |

655.8 g/mol |

IUPAC-Name |

tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |

InChI |

InChI=1S/C29H57N3O13/c1-29(2,3)45-28(33)4-6-34-8-10-36-12-14-38-16-18-40-20-22-42-24-26-44-27-25-43-23-21-41-19-17-39-15-13-37-11-9-35-7-5-31-32-30/h4-27H2,1-3H3 |

InChI-Schlüssel |

TVNIWZCSQMCKCI-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-] |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Azido-PEG11-t-butyl Ester: A Comprehensive Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of Azido-PEG11-t-butyl ester, a versatile heterobifunctional linker crucial in drug discovery and bioconjugation. Tailored for researchers, scientists, and drug development professionals, this document details the molecule's properties, experimental protocols for its use, and visual representations of its reaction mechanisms.

Core Properties of this compound

This compound is a chemical tool featuring a terminal azide (B81097) group and a t-butyl ester protected carboxylic acid, connected by a flexible 11-unit polyethylene (B3416737) glycol (PEG) spacer. This structure allows for its application in "click chemistry" and subsequent conjugation to biomolecules.

Physicochemical and Chemical Data

The following table summarizes the key quantitative data for this compound.

| Property | Value | Source |

| Molecular Formula | C29H57N3O13 | [1] |

| Molecular Weight | 655.78 g/mol | [1] |

| Exact Mass | 655.3900 | [1] |

| Purity | >95% | [1] |

| Appearance | To be determined | [1] |

| Solubility | Soluble in DMSO and other organic solvents | [2] |

| Storage (Powder) | -20°C for 3 years | [2] |

| Storage (In solvent) | -80°C for 1 year | [2] |

Elemental Analysis

| Element | Percentage |

| Carbon (C) | 53.11% |

| Hydrogen (H) | 8.76% |

| Nitrogen (N) | 6.41% |

| Oxygen (O) | 31.72% |

Key Applications and Reaction Mechanisms

This compound is primarily utilized in two key reaction types: click chemistry via its azide group and amide bond formation following the deprotection of its t-butyl ester.

Click Chemistry: A Gateway to Bioconjugation

The terminal azide group allows for highly efficient and specific conjugation to alkyne-containing molecules through click chemistry. This bioorthogonal reaction is central to its utility in attaching the PEG linker to proteins, peptides, or other biomolecules. Two primary forms of azide-alkyne cycloaddition are employed:

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This robust and widely used reaction requires a copper(I) catalyst to form a stable triazole linkage.[3]

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): For applications where copper toxicity is a concern, such as in living systems, the azide can react with strained cyclooctynes (e.g., DBCO, BCN) without the need for a metal catalyst.[4][5]

T-butyl Ester Deprotection and Amide Coupling

The t-butyl ester serves as a protecting group for a carboxylic acid. Under acidic conditions, this group is cleaved to reveal a free carboxylic acid.[6] This newly exposed functional group can then be activated to react with primary amines, forming a stable amide bond. This two-step process is fundamental for conjugating the other end of the PEG linker to a target molecule.

Experimental Protocols

The following are detailed methodologies for the key experiments involving this compound.

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines a general procedure for conjugating this compound to an alkyne-containing molecule.

Materials:

-

This compound

-

Alkyne-functionalized molecule

-

Copper(II) sulfate (B86663) (CuSO4)

-

Sodium ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) as a copper(I) stabilizing ligand[3]

-

Reaction Buffer (e.g., Phosphate-buffered saline (PBS), pH 7.4)

-

Organic Solvent (e.g., DMSO)

Procedure:

-

Dissolve Reactants: Dissolve the this compound and the alkyne-functionalized molecule in a minimal amount of an organic solvent like DMSO.

-

Prepare Copper Catalyst Solution: In a separate tube, prepare a fresh solution of CuSO4 and the stabilizing ligand (THPTA or TBTA) in the reaction buffer. A typical ratio is 1:5 of copper to ligand.[7]

-

Initiate the Reaction: Add the dissolved reactants to the reaction buffer. Then, add the copper/ligand solution.

-

Add Reducing Agent: To initiate the click reaction, add a fresh solution of sodium ascorbate.[3]

-

Incubation: Allow the reaction to proceed at room temperature for 1-4 hours or at 4°C overnight.

-

Purification: Purify the resulting conjugate using an appropriate method, such as size-exclusion chromatography or dialysis, to remove unreacted reagents and byproducts.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes a copper-free method for conjugating this compound to a strained alkyne (e.g., DBCO-functionalized protein).[5]

Materials:

-

This compound

-

Strained alkyne-functionalized molecule (e.g., DBCO-protein)

-

Reaction Buffer (e.g., Phosphate-buffered saline (PBS), pH 7.4)

-

Organic Solvent (optional, e.g., DMSO)

Procedure:

-

Dissolve Linker: Dissolve the this compound in an organic solvent such as DMSO to create a stock solution.

-

Prepare Reaction Mixture: In a reaction tube, combine the strained alkyne-functionalized molecule with the reaction buffer.

-

Add Linker: Add a molar excess (typically 5-20 fold) of the this compound stock solution to the reaction mixture.[5] Ensure the final concentration of the organic solvent is low (<10%) to prevent denaturation of proteins.[5]

-

Incubation: Incubate the reaction at room temperature or 37°C for 1-4 hours.[5] Alternatively, the reaction can be performed at 4°C overnight.[5]

-

Purification: Remove excess, unreacted linker and other small molecules via size-exclusion chromatography or dialysis.[5]

Protocol 3: T-butyl Ester Deprotection

This protocol details the removal of the t-butyl protecting group to reveal the carboxylic acid.

Materials:

-

This compound conjugate

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM) or other suitable organic solvent

Procedure:

-

Dissolve Conjugate: Dissolve the t-butyl ester-containing molecule in an anhydrous organic solvent like DCM.

-

Acidic Treatment: Add an excess of TFA to the solution. A common ratio is 20-50% TFA in DCM.

-

Incubation: Stir the reaction at room temperature for 1-2 hours. Monitor the reaction progress by a suitable analytical method (e.g., TLC or LC-MS).

-

Removal of Acid: Evaporate the solvent and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene (B28343) can help to remove residual TFA.

-

Isolation: The resulting carboxylic acid can be used directly in the next step or purified if necessary.

Protocol 4: Amide Bond Formation

This protocol describes the coupling of the deprotected carboxylic acid to an amine-containing molecule.

Materials:

-

Carboxylic acid-terminated PEG linker (from Protocol 3)

-

Amine-containing molecule

-

Anhydrous, amine-free solvent (e.g., DMF or DCM)

Procedure:

-

Dissolve Reactants: Dissolve the carboxylic acid-terminated PEG linker and the amine-containing molecule in the anhydrous solvent.

-

Activate Carboxylic Acid: Add the coupling agents to the reaction mixture. For EDC/NHS, add NHS first, followed by EDC. For HATU, add HATU and a non-nucleophilic base like DIPEA.

-

Incubation: Stir the reaction at room temperature for 4-24 hours. The optimal time may vary depending on the substrates.

-

Purification: Purify the final conjugate using an appropriate chromatographic method (e.g., silica (B1680970) gel chromatography or reversed-phase HPLC) to remove unreacted starting materials and coupling byproducts.

Visualizing the Workflow

The following diagrams illustrate the key experimental workflows involving this compound.

Figure 1: General experimental workflow for the use of this compound.

Figure 2: Detailed workflow for a CuAAC reaction.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. tert-Butyl Esters [organic-chemistry.org]

- 3. broadpharm.com [broadpharm.com]

- 4. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]

- 5. benchchem.com [benchchem.com]

- 6. Acids - Wordpress [reagents.acsgcipr.org]

- 7. jenabioscience.com [jenabioscience.com]

- 8. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]

- 9. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]

Azido-PEG11-t-butyl Ester: A Comprehensive Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of Azido-PEG11-t-butyl ester, a versatile heterobifunctional linker crucial in the development of advanced bioconjugates and targeted therapeutics. Tailored for researchers, scientists, and drug development professionals, this document details the molecule's structure, molecular weight, and its significant role in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Core Compound Data

This compound is a chemical tool featuring a polyethylene (B3416737) glycol (PEG) spacer, an azide (B81097) group, and a t-butyl ester protected carboxyl group. The hydrophilic PEG linker enhances solubility and optimizes the spatial orientation of conjugated molecules.[1][2]

| Property | Value | Source |

| Chemical Formula | C29H57N3O13 | [3][4] |

| Molecular Weight | 655.78 g/mol | [4] |

| Exact Mass | 655.3900 | [4] |

| Appearance | To be determined | [4] |

| Purity | >95% | [4] |

Application in PROTAC Synthesis

This compound is a key building block in the synthesis of PROTACs, which are novel therapeutic agents that co-opt the body's natural protein disposal system to eliminate disease-causing proteins. A PROTAC molecule typically consists of a ligand that binds to a target protein, a ligand for an E3 ubiquitin ligase, and a linker that connects the two.

The azide group of this compound allows for its conjugation to a molecule containing an alkyne group via a highly efficient and specific reaction known as "click chemistry". This can be either a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC).[1][3][5] The t-butyl ester group serves as a protecting group for a carboxylic acid, which can be deprotected under acidic conditions to allow for subsequent conjugation to another molecule, typically an E3 ligase ligand.

Experimental Protocols

The following is a generalized experimental protocol for the synthesis of a PROTAC using this compound. This protocol is for informational purposes and should be adapted and optimized for specific target proteins and E3 ligases.

Part 1: Deprotection of the t-butyl Ester

-

Dissolution: Dissolve this compound in a suitable organic solvent (e.g., dichloromethane).

-

Acid Treatment: Add an excess of a strong acid, such as trifluoroacetic acid (TFA), to the solution.

-

Reaction: Stir the reaction mixture at room temperature for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, remove the acid and solvent under reduced pressure. The resulting product is Azido-PEG11-acid.

Part 2: Conjugation to an E3 Ligase Ligand

-

Activation of Carboxylic Acid: Dissolve the Azido-PEG11-acid and an amine-containing E3 ligase ligand in an anhydrous aprotic solvent (e.g., dimethylformamide).

-

Coupling: Add a peptide coupling reagent (e.g., HATU, HBTU) and a non-nucleophilic base (e.g., DIPEA) to the reaction mixture.

-

Reaction: Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS.

-

Purification: Purify the resulting azide-PEG11-E3 ligase ligand conjugate by preparative high-performance liquid chromatography (HPLC).

Part 3: Click Chemistry Reaction with a Target Protein Ligand

-

Reaction Setup: Dissolve the purified azide-PEG11-E3 ligase ligand conjugate and an alkyne-functionalized target protein ligand in a suitable solvent system (e.g., a mixture of t-butanol and water).

-

Catalyst Addition (for CuAAC): Add a copper(I) source, such as copper(II) sulfate (B86663) and a reducing agent like sodium ascorbate, to the reaction mixture.

-

Reaction: Stir the reaction at room temperature for 2-12 hours.

-

Purification: Purify the final PROTAC product by preparative HPLC.

PROTAC Mechanism of Action: A Signaling Pathway

The synthesized PROTAC facilitates the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome.

Caption: The PROTAC-mediated protein degradation pathway.

Experimental Workflow for PROTAC Synthesis

The synthesis of a PROTAC using this compound follows a logical multi-step workflow, starting from the individual components and culminating in the final purified product.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Proteolysis targeting chimeras (PROTACs) come of age: entering the third decade of targeted protein degradation - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00011J [pubs.rsc.org]

- 5. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the Synthesis and Characterization of Azido PEG Linkers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of azido (B1232118) polyethylene (B3416737) glycol (PEG) linkers, essential tools in bioconjugation, drug delivery, and various biomedical applications. The unique properties of the azide (B81097) group, particularly its ability to undergo bioorthogonal "click" chemistry reactions, make these linkers invaluable for the precise modification of biomolecules.[1][2] This document details common synthetic methodologies, purification techniques, and in-depth characterization protocols.

Introduction to Azido PEG Linkers

Azido PEG linkers are a class of chemical tools that combine the biocompatibility, solubility, and flexibility of a polyethylene glycol chain with the versatile reactivity of a terminal azide (-N₃) group.[3][4] The PEG component enhances the pharmacokinetic properties of conjugated molecules, reducing immunogenicity and increasing circulation half-life.[5] The azide functionality allows for highly specific and efficient covalent bond formation with alkyne-containing molecules through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), forming a stable triazole linkage.[6][7] These linkers can be homobifunctional (e.g., Azido-PEG-Azido) or, more commonly, heterobifunctional, possessing a second reactive group such as an N-hydroxysuccinimide (NHS) ester, amine, or carboxyl group for conjugation to various biomolecules.[6][8]

Synthesis of Azido PEG Linkers

The synthesis of azido PEG linkers typically starts from a hydroxyl-terminated PEG precursor. The most common strategy involves a two-step process: activation of the terminal hydroxyl group followed by nucleophilic substitution with an azide salt.[3][9]

A general workflow for the synthesis of a monofunctional azido PEG is illustrated below.

Caption: General workflow for the synthesis of monofunctional azido PEG.

For heterobifunctional linkers, such as Azido-PEG-NHS ester, the synthesis involves additional steps to introduce and activate the second functional group.

Experimental Protocols

Protocol 1: Synthesis of α-methoxy-ω-azido PEG (mPEG-N₃) [3]

This protocol describes the synthesis of mPEG-N₃ from mPEG-OH via a mesylate intermediate.

Materials:

-

α-methoxy-ω-hydroxy PEG (mPEG-OH)

-

Methanesulfonyl chloride (MsCl)

-

Triethylamine (Et₃N)

-

Sodium azide (NaN₃)

-

Anhydrous dichloromethane (B109758) (DCM)

-

Ethanol

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Diethyl ether

Procedure:

Step 1: Synthesis of mPEG-Mesylate (mPEG-OMs)

-

Dissolve dry mPEG-OH (1 eq.) and Et₃N (1.33 eq.) in anhydrous DCM in an oven-dried flask under an argon atmosphere.

-

Cool the mixture to -10 °C in an ice-salt bath.

-

Add MsCl (2.1 eq.) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Dilute the reaction mixture with water and extract with DCM.

-

Wash the organic phase with brine.

-

Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain mPEG-OMs.

Step 2: Synthesis of mPEG-Azide (mPEG-N₃)

-

Dissolve the dry mPEG-OMs (1 eq.) in ethanol in a flask under an argon atmosphere.

-

Add NaN₃ (1.5 eq.) to the solution.

-

Reflux the mixture for 12 hours.

-

After cooling to room temperature, concentrate the solution on a rotary evaporator.

-

Dissolve the residue in DCM.

-

Dry the organic solution over anhydrous Na₂SO₄, filter, and concentrate to obtain the final product, mPEG-N₃.

-

For purification, the concentrated product can be precipitated from DCM by adding ice-cold diethyl ether.

Protocol 2: Scalable Synthesis of Azido-PEG-NHS Ester [1]

This protocol outlines a multi-step synthesis for producing Azido-PEG-NHS esters.

Materials:

-

Ethylene (B1197577) glycol

-

Sodium metal

-

Tertiary butyl acrylate

-

Hydrochloric acid (HCl)

-

p-Toluenesulfonyl chloride (PTSC)

-

Sodium azide (NaN₃)

-

Trifluoroacetic acid (TFA)

-

N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-Hydroxysuccinimide (NHS)

-

Dichloromethane (MDC)

-

Triethylamine (TEA)

-

Ethyl acetate

Procedure: A detailed, multi-step procedure is described in the source literature, involving the initial formation of a PEG chain, followed by tosylation, azidation, deprotection of a terminal ester group to a carboxylic acid, and finally, activation with NHS.[1] Key steps involve:

-

Reaction of ethylene glycol with sodium metal and subsequent addition of tertiary butyl acrylate.

-

Tosylation of the terminal hydroxyl group using PTSC and TEA in MDC.

-

Nucleophilic substitution of the tosyl group with sodium azide.

-

Deprotection of the t-butyl ester using TFA.

-

Activation of the resulting carboxylic acid with NHS using a carbodiimide (B86325) coupling agent like EDC.

Purification

Purification of the final azido PEG linker is crucial to remove unreacted reagents and byproducts. Common purification methods include:

-

Precipitation: The PEG derivative is typically dissolved in a minimal amount of a good solvent (e.g., DCM) and then precipitated by adding a large volume of a non-solvent (e.g., cold diethyl ether).[10]

-

Dialysis: For larger PEG molecules, dialysis against deionized water using an appropriate molecular weight cutoff (MWCO) membrane is effective for removing small molecule impurities.[11]

-

Column Chromatography: While less common for simple PEGylations due to the nature of the polymer, it can be used for more complex mixtures.[10]

Characterization of Azido PEG Linkers

Thorough characterization is essential to confirm the successful synthesis and purity of the azido PEG linker. A combination of spectroscopic techniques is typically employed.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a primary tool for confirming the presence of the azide group. The azide functional group exhibits a strong and sharp characteristic asymmetric stretching vibration in a relatively clear region of the infrared spectrum, typically between 2100 and 2150 cm⁻¹ .[12][13][14] The disappearance of the hydroxyl peak (broad band around 3400 cm⁻¹) from the starting PEG-OH and the appearance of the azide peak are strong indicators of a successful reaction.

Table 1: Key FTIR Vibrational Frequencies

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| O-H (alcohol) | Stretching | 3200-3600 (broad) |

| C-H (alkane) | Stretching | 2850-3000 |

| -N₃ (azide) | Asymmetric Stretch | ~2100 (strong, sharp) |

| C=O (NHS ester) | Stretching | ~1740, ~1780, ~1815 |

| C-O (ether) | Stretching | 1050-1150 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is used to confirm the modification of the PEG chain termini and to quantify the degree of functionalization.[3][4] The large signal from the repeating ethylene glycol units (-O-CH₂-CH₂-O-) typically appears as a broad multiplet around 3.64 ppm .[15] The key is to identify the signals of the protons on the carbon adjacent to the newly introduced functional group.

-

For an azido-terminated PEG, the methylene (B1212753) protons adjacent to the azide group (N₃-CH₂ -CH₂-) typically show a triplet at approximately 3.3-3.4 ppm .[9][15]

-

For the mesylate intermediate, the methylene protons adjacent to the mesyl group (-O-CH₂ -CH₂-OMs) appear further downfield, around 4.3 ppm .[9]

By comparing the integration of the terminal group's proton signals to the integration of the PEG backbone signal, the degree of functionalization can be calculated.[3]

Mass Spectrometry (MS)

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a powerful technique for characterizing polymers like PEG.[16][17][18] It provides information on:

-

The absolute molecular weight of the PEG linker.

-

The molecular weight distribution (polydispersity).

-

Confirmation of the mass shift corresponding to the addition of the azide and other functional groups.

The resulting spectrum will show a distribution of peaks, each corresponding to a PEG chain of a different length, separated by the mass of the ethylene glycol repeating unit (44 Da).[19] Successful functionalization is confirmed by a shift in the entire peak distribution corresponding to the mass change of the end group.

Application: Protein PEGylation Workflow

Azido-PEG-NHS esters are commonly used for the PEGylation of proteins. The NHS ester reacts with primary amines (e.g., lysine (B10760008) residues) on the protein surface. The resulting azide-functionalized protein can then be used in subsequent click chemistry reactions.

References

- 1. ijrpr.com [ijrpr.com]

- 2. PEG Azide, Azide linker, Click Chemistry tools | BroadPharm [broadpharm.com]

- 3. Some Guidelines for the Synthesis and Melting Characterization of Azide Poly(ethylene glycol) Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Purification of Homogeneous Lipid-Based Peptide Nanocarriers by Overcoming Phospholipid Ester Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A facile synthesis of azido-terminated heterobifunctional poly(ethylene glycol)s for "click" conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Efficient synthesis of diverse heterobifunctionalized clickable oligo(ethylene glycol) linkers: potential applications in bioconjugation and targeted drug delivery - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. A Facile Strategy for the High Yielding, Quantitative Conversion of Polyglycol End-Groups to Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and facile end‐group quantification of functionalized PEG azides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 12. benchchem.com [benchchem.com]

- 13. FTIR analysis of GPCR activation using azido probes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. MALDI-TOF MS analysis of soluble PEG based multi-step synthetic reaction mixtures with automated detection of reaction failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. walshmedicalmedia.com [walshmedicalmedia.com]

- 19. pubs.acs.org [pubs.acs.org]

The Strategic Role of the t-Butyl Ester Protecting Group in Advanced PEGylation

An In-depth Technical Guide for Researchers and Drug Development Professionals

The covalent attachment of polyethylene (B3416737) glycol (PEG) chains, or PEGylation, is a cornerstone strategy in drug development, significantly enhancing the therapeutic properties of proteins, peptides, and small molecules. It improves drug solubility, extends circulating half-life, and reduces immunogenicity.[1][2] At the heart of advanced PEGylation techniques, particularly those requiring sequential or site-specific modifications, lies the strategic use of protecting groups. Among these, the tert-butyl (t-butyl) ester stands out for its unique chemical properties and pivotal role in enabling complex bioconjugation strategies. This guide provides a comprehensive overview of the t-butyl ester's function in PEGylation, detailing its chemistry, deprotection mechanisms, and practical application in experimental settings.

The Core Function: Enabling Orthogonal PEGylation Strategies

In the synthesis of complex bioconjugates, it is often necessary to perform sequential reactions at different sites on a molecule. This requires an "orthogonal" protecting group strategy, where one protecting group can be selectively removed under specific conditions without affecting other protecting groups.[3][4] The t-butyl ester is a critical component of such schemes, primarily when used in heterobifunctional PEG linkers.[5][6][7]

These linkers possess two different reactive termini, for example, a primary amine (-NH2) at one end and a carboxylic acid (-COOH) at the other. To allow for controlled, stepwise conjugation, the carboxylic acid is temporarily masked as a t-butyl ester (e.g., H₂N-PEG-COOtBu).[5][7] This strategy allows the free amine group to react first with a target molecule (e.g., through acylation or reductive amination).[8][9] Once this initial conjugation is complete and the product is purified, the t-butyl ester is selectively removed to reveal the carboxylic acid, which is then available for a second, distinct conjugation reaction. This orthogonal approach is fundamental to building precisely defined molecular architectures, such as antibody-drug conjugates (ADCs) or targeted drug delivery systems.[5]

Chemical Principles: Stability and Cleavage

The utility of the t-butyl ester protecting group stems from its distinct stability profile. It is highly resistant to a wide range of chemical conditions, including basic hydrolysis, nucleophilic attack, and catalytic hydrogenolysis.[10] This robustness ensures the integrity of the protected carboxylic acid while other chemical transformations are performed on the molecule.

However, the t-butyl ester is readily cleaved under acidic conditions via a mechanism that capitalizes on the formation of a highly stable tertiary carbocation.[5] This acid lability is the key to its function as a temporary protecting group.

The most common reagent for t-butyl ester cleavage is trifluoroacetic acid (TFA), often in a solvent like dichloromethane (B109758) (DCM).[10][11] The deprotection proceeds through a specific acid-catalyzed pathway:

-

Protonation: The carbonyl oxygen of the ester is protonated by the acid (e.g., TFA), increasing the electrophilicity of the carbonyl carbon.[5]

-

Carbocation Formation: The carbon-oxygen bond of the t-butyl group cleaves, releasing the carboxylic acid and forming a relatively stable tertiary t-butyl carbocation.[12]

-

Elimination: The t-butyl cation is subsequently deprotonated, typically by the conjugate base of the acid (e.g., trifluoroacetate), to form isobutene, a volatile gas.[12] This step regenerates the acid catalyst.[12]

The formation of a gaseous byproduct (isobutene) and the regeneration of the catalyst help drive the reaction to completion.[12]

During acidolysis with TFA, the highly reactive t-butyl cation can cause side reactions, such as the alkylation of sensitive amino acid residues like tryptophan and methionine.[13] To prevent this, "scavengers" like water, thiophenol, or triisopropylsilane (B1312306) (TIS) are often added to the deprotection mixture to trap the carbocation.[13]

Deprotection Methods and Orthogonality

While strong acids like TFA are effective, their harshness can be detrimental to sensitive substrates. Consequently, various methods have been developed to deprotect t-butyl esters with varying degrees of selectivity and mildness. The choice of method is critical for compatibility with other protecting groups present in the molecule.

The t-butyl ester is a key partner in the widely used Fmoc/tBu orthogonal strategy in peptide synthesis and bioconjugation.[3][10] In this scheme:

-

Fmoc (9-fluorenylmethyloxycarbonyl): Protects amine groups and is removed under mild basic conditions (e.g., piperidine).[10]

-

tBu (t-butyl): Protects carboxyl groups (as t-butyl esters) and hydroxyl or thiol groups (as t-butyl ethers) and is removed under acidic conditions (e.g., TFA).[14]

This pairing allows for the selective deprotection of either amines or carboxylic acids without affecting the other, which is essential for building complex molecules.[10][15]

| Method | Reagent(s) | Typical Conditions | Selectivity & Advantages | Disadvantages & Considerations | References |

| Strong Acidolysis | Trifluoroacetic Acid (TFA) | TFA/DCM (e.g., 1:1 v/v), Room Temp, 2-5 h | Fast, efficient, and high-yielding. Volatile byproducts are easily removed. | Harsh conditions can cleave other acid-labile groups (e.g., Boc, Trt) and damage sensitive substrates. Requires scavengers. | [10][11][16] |

| Lewis Acid Catalysis | Zinc Bromide (ZnBr₂) | ZnBr₂ (5 equiv.) in Dichloromethane (DCM) | Milder than TFA. Can offer selectivity for t-butyl esters over some other acid-labile groups like Fmoc. | N-Boc and N-trityl groups are often not stable and can be cleaved. Reaction can be slow (e.g., 24 h). | [17][18][19] |

| Lewis Acid Catalysis | Cerium(III) Chloride (CeCl₃·7H₂O) / NaI | CeCl₃·7H₂O, NaI in refluxing acetonitrile | Can selectively cleave t-butyl esters in the presence of N-Boc groups, reversing the usual acid selectivity. | Requires heating and specific pre-complexation of the reagents for optimal selectivity. | [20] |

| Thermal Cleavage | Protic Solvents (e.g., water, alcohols) | High Temperature (120–240 °C) in a continuous flow reactor | Reagent-free ("green") method. High yields can be achieved. | Requires specialized equipment (flow reactor). High temperatures may not be suitable for all substrates. | [21][22] |

| Heterogeneous Catalysis | Silica Gel | Refluxing Toluene (B28343) | Mild and selective for t-butyl esters over t-butyl ethers and TMSE esters. Simple workup (filtration). | Requires high temperatures (refluxing toluene). | [23] |

| Substrate Type | Deprotection Conditions | Yield | Reference |

| Peptoid Polymer | Dichloromethane/TFA (1:1), RT, 5 h | 95% | [16] |

| N-Fmoc Protected Amino Acid | ZnBr₂ in Dichloromethane | 72% | [19] |

| POSS-t-butyl ester | ZnBr₂ | 88% | [19] |

| N-(PhF)amino acid t-butyl esters | ZnBr₂ (500 mol %) in DCM, RT, 24 h | Good yields | [18] |

| Amphoteric amino acid derivatives | Thermal (120-240°C), continuous flow | Good to high yields | [22] |

| Various t-butyl esters | Silica gel in refluxing toluene | Good yields | [23] |

Experimental Protocols

The following sections provide generalized methodologies for key experiments involving the use of t-butyl esters in a PEGylation context. Researchers should optimize these protocols for their specific substrates and scales.

This protocol is adapted from a procedure for synthesizing amino acid esters using tert-butyl acetate (B1210297).[16]

-

Preparation: Suspend the desired amino acid (1.0 equiv.) in tert-butyl acetate (approx. 10 volumes) in a round-bottom flask. Cool the suspension to 0 °C in an ice bath.

-

Acid Addition: Slowly add perchloric acid (HClO₄, 1.5 equiv.) to the cooled suspension with stirring.

-

Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 48 hours. The mixture should become a clear solution.

-

Workup: Wash the reaction mixture with water and 1.0 N HCl. Adjust the pH of the combined aqueous layers to ~9 with a 10% sodium carbonate (Na₂CO₃) solution.

-

Extraction: Extract the aqueous solution with dichloromethane (3 x volumes).

-

Isolation: Combine the organic phases, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to yield the amino acid t-butyl ester, typically as an oil.

This protocol provides a general method for the complete and rapid cleavage of a t-butyl ester using TFA.[10][11][16]

-

Dissolution: Dissolve the t-butyl ester protected PEG-conjugate (1.0 equiv.) in a 1:1 (v/v) mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA). A typical concentration is 0.1-0.2 M. If the substrate is sensitive to acid-catalyzed side reactions, add a scavenger such as water (2-5%) or triisopropylsilane (TIS, 2-5%).

-

Reaction: Stir the solution at room temperature for 2-5 hours.

-

Monitoring: Monitor the reaction progress by an appropriate analytical method, such as LC-MS or TLC, until the starting material is fully consumed.

-

Isolation: Remove the DCM and excess TFA under reduced pressure using a rotary evaporator. Co-evaporation with a solvent like toluene can help remove residual TFA.

-

Purification: The resulting crude carboxylic acid can be purified by precipitation in a non-solvent (e.g., cold diethyl ether), chromatography, or dialysis, depending on the nature of the PEG-conjugate.

This protocol is based on a milder, more selective method for cleaving t-butyl esters, potentially in the presence of other sensitive groups.[18]

-

Preparation: Dissolve the t-butyl ester protected substrate (1.0 equiv.) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.2 M in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Addition: Add anhydrous zinc bromide (ZnBr₂, 5.0 equiv.) to the stirred solution at room temperature.

-

Reaction: Stir the reaction mixture for 24 hours at room temperature.

-

Monitoring: Monitor the reaction for the disappearance of starting material via TLC or LC-MS.

-

Workup: Upon completion, quench the reaction by adding water. Stir for an additional 15-30 minutes.

-

Extraction: Separate the organic layer. Extract the aqueous layer with additional DCM.

-

Isolation: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude carboxylic acid product for further purification.

Conclusion

The t-butyl ester protecting group is an indispensable tool in modern PEGylation chemistry. Its robust stability under a wide range of conditions, combined with its clean and efficient removal under specific acidic protocols, makes it ideal for sophisticated, multi-step bioconjugation strategies. By enabling orthogonal workflows, researchers can construct precisely defined therapeutic molecules with enhanced properties. A thorough understanding of the various deprotection methods—from harsh TFA to milder Lewis acid and thermal conditions—and their compatibility with other protecting groups is essential for any scientist or drug developer working to harness the full potential of PEGylation.

References

- 1. creativepegworks.com [creativepegworks.com]

- 2. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 3. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chemweb.bham.ac.uk [chemweb.bham.ac.uk]

- 5. Buy Amino-PEG3-CH2CO2-t-butyl ester | 189808-70-6 | >97% [smolecule.com]

- 6. vectorlabs.com [vectorlabs.com]

- 7. medkoo.com [medkoo.com]

- 8. broadpharm.com [broadpharm.com]

- 9. WO2016196017A1 - Amine pegylation methods for the preparation of site-specific protein conjugates - Google Patents [patents.google.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. organic chemistry - What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 13. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. rsc.org [rsc.org]

- 17. Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Selective Deprotection of N-Boc-Protected tert-Butyl Ester Amino Acids by the CeCl3*7H20-NaI System in Acetonitrile [organic-chemistry.org]

- 21. researchgate.net [researchgate.net]

- 22. Reagent-free continuous thermal tert-butyl ester deprotection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

Technical Guide: Physicochemical Properties of Azido-PEG11-t-butyl Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azido-PEG11-t-butyl ester is a heterobifunctional linker molecule increasingly utilized in the field of targeted protein degradation and bioconjugation. As a key component in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other complex bioconjugates, a thorough understanding of its solubility and stability is critical for successful experimental design, formulation development, and ultimate therapeutic efficacy. This technical guide provides an in-depth overview of the solubility and stability of this compound, complete with experimental protocols and visual workflows to aid researchers in their applications.

The structure of this compound incorporates three key functional components: a terminal azide (B81097) group for "click chemistry" ligation, a hydrophilic 11-unit polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and provide spatial separation, and a t-butyl ester protected carboxylic acid for subsequent conjugation following deprotection. The interplay of these functionalities dictates the molecule's behavior in various solvent systems and under different environmental conditions.

Solubility Profile

The solubility of a linker molecule is a crucial parameter that influences its handling, reactivity, and the overall properties of the resulting conjugate. The polyethylene glycol (PEG) chain in this compound significantly enhances its solubility in aqueous and many organic solvents.[1][2] The t-butyl ester group also contributes to improved solubility characteristics.[3]

| Solvent | Predicted Solubility | Notes |

| Water | Soluble | The hydrophilic PEG chain promotes solubility in aqueous buffers.[1][5] |

| Phosphate-Buffered Saline (PBS) | Soluble | Expected to be soluble under physiological pH conditions. |

| Dimethyl Sulfoxide (DMSO) | Highly Soluble | A common solvent for preparing stock solutions of PROTAC linkers.[4] |

| Dimethylformamide (DMF) | Highly Soluble | Another common polar aprotic solvent for bioconjugation reactions.[5] |

| Dichloromethane (DCM) | Soluble | PEG derivatives are generally soluble in chlorinated solvents.[5] |

| Chloroform | Soluble | Similar to DCM, PEGs show good solubility in chloroform.[5] |

| Methanol / Ethanol | Soluble | Generally soluble in lower alcohols, though potentially less so than in DMSO or DMF.[5] |

| Toluene | Less Soluble | Solubility may be limited but can be improved with gentle heating.[5] |

| Diethyl Ether | Insoluble | PEGs are typically not soluble in ether.[5] |

Stability Characteristics

The stability of this compound is governed by the chemical robustness of its azide, PEG, and t-butyl ester moieties. Understanding the factors that can lead to degradation is essential for proper storage, handling, and reaction optimization.

General Stability Considerations:

-

Storage: For long-term stability, it is recommended to store this compound as a solid at -20°C, protected from light and moisture.[6] Stock solutions in anhydrous solvents like DMSO or DMF should also be stored at low temperatures.[5]

-

Azide Group: Organic azides are generally stable under many laboratory conditions but can be sensitive to heat, light, and strong acids.[7] Exposure to reducing agents should also be avoided as they can convert the azide to an amine.

-

PEG Chain: The ether linkages in the PEG backbone are generally stable.[8] However, prolonged exposure to strong oxidizing conditions or extreme pH and high temperatures can lead to degradation.

-

t-Butyl Ester Group: The t-butyl ester serves as a protecting group for the carboxylic acid and is stable under neutral and basic conditions. It is, however, designed to be cleaved under acidic conditions, typically using trifluoroacetic acid (TFA), to reveal the free carboxylic acid for subsequent conjugation.[9][10]

Stability Profile Summary:

| Condition | Stability | Degradation Pathway |

| Thermal | Moderate | The azide group is the most thermally labile component and can decompose at elevated temperatures. The decomposition of organic azides is an exothermic process.[11][12] |

| Acidic (Strong) | Low | The t-butyl ester is readily cleaved. Strong acids can also protonate the azide, potentially forming hazardous hydrazoic acid.[7][10] |

| Acidic (Mild) | Moderate to Low | Gradual hydrolysis of the t-butyl ester may occur over time. |

| Neutral (pH ~7) | High | The molecule is expected to be stable at neutral pH.[7] |

| Basic (Mild/Strong) | Moderate | The t-butyl ester is generally stable to basic conditions. However, the chloroalkane moiety, if present in a similar linker, can be susceptible to hydrolysis under alkaline conditions.[7] |

| Photostability | Moderate to Low | Organic azides can be sensitive to light, particularly UV radiation, which can lead to the formation of reactive nitrenes.[7] It is advisable to protect the compound from light. |

| Reductive Conditions | Low | The azide group can be reduced to an amine by common reducing agents (e.g., dithiothreitol, phosphines). |

| Oxidative Conditions | Moderate | The PEG chain can be susceptible to oxidative degradation over time, especially in the presence of metal ions. |

Experimental Protocols

To provide researchers with practical guidance, the following sections detail generalized protocols for the determination of solubility and stability of this compound.

Protocol 1: Kinetic Solubility Assay

This protocol outlines a high-throughput method to assess the kinetic solubility of a compound in an aqueous buffer, which is particularly relevant for early-stage drug discovery and formulation development.[13]

Methodology:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in 100% DMSO.

-

Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO to create a range of concentrations.

-

Addition to Buffer: Transfer a small, fixed volume of each DMSO solution (e.g., 2 µL) to a corresponding well of a 96-well plate containing the aqueous assay buffer (e.g., 198 µL of PBS, pH 7.4). This results in a final DMSO concentration of 1%.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 2 hours) with gentle shaking.

-

Analysis: Determine the solubility using one of the following methods:

-

Nephelometry: Measure the light scattering in each well. An increase in scattering indicates the presence of precipitated compound.

-

Direct UV Assay: After incubation, filter the solutions to remove any precipitate. Measure the UV absorbance of the clear filtrate and calculate the concentration based on a standard curve.

-

Protocol 2: Stability Indicating Assay

This protocol describes a general method to assess the stability of this compound under various stress conditions, such as different pH values and temperatures.[9][14]

Methodology:

-

Sample Preparation: Prepare solutions of this compound at a known concentration in different buffers (e.g., pH 4, 7, and 9) and solvents of interest.

-

Stress Conditions:

-

pH Stability: Store the buffered solutions at a controlled temperature (e.g., 4°C, 25°C, and 40°C).

-

Thermal Stability: Store solutions in a stable solvent (e.g., DMSO) at various temperatures (e.g., 25°C, 40°C, 60°C).

-

Photostability: Expose a solution to a controlled light source according to ICH Q1B guidelines, with a control sample protected from light.

-

-

Time Points: At predetermined time intervals (e.g., 0, 24, 48, 72 hours, and 1 week), withdraw an aliquot from each sample.

-

Analysis: Analyze the samples using a validated stability-indicating HPLC method, preferably with both UV and mass spectrometry (LC-MS) detection. The analytical method should be capable of separating the intact parent compound from any potential degradation products.

-

Data Evaluation:

-

Quantify the percentage of the remaining intact this compound at each time point.

-

If significant degradation is observed, attempt to identify the major degradation products using mass spectrometry to understand the degradation pathways.

-

Signaling Pathways and Logical Relationships

The primary utility of this compound is in the construction of larger molecules, such as PROTACs. The logical workflow for its use in this context is depicted below.

Conclusion

This compound is a valuable tool for the construction of complex bioconjugates. Its favorable solubility profile, conferred by the PEG spacer, allows for its use in a variety of solvent systems. The stability of the molecule is generally good under standard laboratory conditions, with the primary considerations being the thermal and light sensitivity of the azide group and the acid-lability of the t-butyl ester. By following the outlined protocols, researchers can confidently assess the solubility and stability of this linker in their specific applications, paving the way for the successful development of novel therapeutics and research tools.

References

- 1. interchim.fr [interchim.fr]

- 2. Heterobifunctional PEG [jenkemusa.com]

- 3. Buy Amino-PEG3-CH2CO2-t-butyl ester | 189808-70-6 | >97% [smolecule.com]

- 4. FAQ | Biopharma PEG - Worldwide PEG Linker Supplier [biochempeg.com]

- 5. creativepegworks.com [creativepegworks.com]

- 6. Azido PEG amine, N3-PEG-NH2 [nanocs.net]

- 7. benchchem.com [benchchem.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. benchchem.com [benchchem.com]

- 10. Acids - Wordpress [reagents.acsgcipr.org]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 14. benchchem.com [benchchem.com]

Mechanism of action for azido-terminated PEG linkers

An In-depth Technical Guide to the Mechanism of Action for Azido-Terminated PEG Linkers

Introduction

Azido-terminated polyethylene (B3416737) glycol (PEG) linkers are instrumental in modern bioconjugation, serving as versatile tools for covalently attaching molecules in complex biological environments.[1][2] These heterobifunctional linkers combine the advantageous properties of a PEG spacer with the highly specific reactivity of a terminal azide (B81097) (N₃) group.[3][4] The PEG component is a hydrophilic, biocompatible, and non-immunogenic polymer that enhances the solubility and stability of conjugates, reduces aggregation, and provides a flexible spacer arm.[5][6][7] The azide group is a small, stable, and bioorthogonal functionality, meaning it does not react with native biological molecules, making it ideal for specific chemical ligations.[5][8]

This guide provides a detailed examination of the core mechanisms of action for azido-terminated PEG linkers, focusing on the primary conjugation chemistries. It is intended for researchers, scientists, and drug development professionals engaged in creating advanced bioconjugates, from antibody-drug conjugates (ADCs) to functionalized nanoparticles.

Core Mechanisms of Action: Key Conjugation Chemistries

The utility of the azido (B1232118) group lies in its ability to participate in a few highly efficient and selective bioorthogonal reactions. The most prominent of these are "click chemistry" reactions and the Staudinger ligation.[5][9]

Click Chemistry: Azide-Alkyne Cycloaddition

"Click chemistry" describes reactions that are high-yielding, modular, and create only inoffensive byproducts.[10][11] The premier example for azido-terminated linkers is the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne, which forms a stable five-membered triazole ring.[11][12] This reaction has two main variants used in bioconjugation.

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the most well-known click reaction.[5] It involves the reaction of a terminal alkyne with an azide in the presence of a copper(I) catalyst.[10] The catalyst dramatically accelerates the reaction by a factor of 10⁷ to 10⁸ compared to the uncatalyzed thermal reaction and ensures the exclusive formation of the 1,4-disubstituted triazole regioisomer.[11] The resulting triazole linkage is exceptionally stable and mimics the properties of an amide bond.[12] This reaction is highly efficient, proceeds under mild aqueous conditions (pH 4-12), and tolerates a wide range of functional groups, making it a robust tool for bioconjugation.[11]

Caption: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) pathway.

To address the cytotoxicity concerns associated with copper catalysts in living systems, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed.[13][14] This reaction is also known as copper-free click chemistry.[10] SPAAC utilizes a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), instead of a terminal alkyne.[1][13] The high ring strain of the cyclooctyne provides the necessary activation energy to drive the cycloaddition with an azide without a catalyst.[14][] SPAAC is highly biocompatible, proceeds efficiently at physiological conditions, and maintains the high selectivity of the azide-alkyne reaction, making it the preferred method for in vivo conjugation and live-cell labeling.[13][][16]

Caption: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) pathway.

Staudinger Ligation

The Staudinger ligation is another powerful bioorthogonal reaction for azides, though it is used less frequently for PEGylation than click chemistry.[5][9] This reaction occurs between an azide and a specifically engineered triarylphosphine, which contains an ortho-ester group (e.g., a methyl ester).[17] The initial reaction forms an aza-ylide intermediate, which then undergoes an intramolecular cyclization and hydrolysis sequence to form a stable amide bond, releasing nitrogen gas and the phosphine (B1218219) oxide byproduct.[17][18] The reaction is highly chemoselective and proceeds under mild, aqueous conditions, making it suitable for modifying sensitive biomolecules.[17][19]

References

- 1. labinsights.nl [labinsights.nl]

- 2. What are PEG Linkers? | BroadPharm [broadpharm.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. A facile synthesis of azido-terminated heterobifunctional poly(ethylene glycol)s for "click" conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 点击化学试剂概述 [sigmaaldrich.com]

- 6. adcreview.com [adcreview.com]

- 7. Effects of polyethylene glycol on the surface of nanoparticles for targeted drug delivery - Nanoscale (RSC Publishing) DOI:10.1039/D1NR02065J [pubs.rsc.org]

- 8. purepeg.com [purepeg.com]

- 9. PEG Azide, Azide linker, Click Chemistry tools | BroadPharm [broadpharm.com]

- 10. Click Chemistry Reagents/Tools, Azide, Alkyne, DBCO, BCN PEG - Biochempeg [biochempeg.com]

- 11. Click Chemistry [organic-chemistry.org]

- 12. Azide PEG, Azide linker for Click Chemistry Reactions | AxisPharm [axispharm.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 16. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]

- 17. Staudinger Ligation [sigmaaldrich.com]

- 18. Staudinger Ligation - Creative Biolabs [creative-biolabs.com]

- 19. Staudinger Ligation Reaction Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]

An In-depth Technical Guide to Click Chemistry with Azide-Functionalized PEGs

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of click chemistry utilizing azide-functionalized polyethylene (B3416737) glycol (PEG), a cornerstone of modern bioconjugation and drug delivery. We will delve into the two primary forms of azide-alkyne cycloaddition, providing detailed experimental protocols, quantitative data for reaction optimization, and visualizations of both experimental workflows and a relevant biological signaling pathway.

Introduction to Click Chemistry and Azide-Functionalized PEGs

Click chemistry, a concept introduced by K.B. Sharpless, describes a class of reactions that are rapid, high-yielding, and specific, occurring under mild, often aqueous, conditions.[1][2] The most prominent of these is the azide-alkyne cycloaddition, which forms a stable triazole linkage.[2]

Polyethylene glycol (PEG) is a biocompatible, hydrophilic polymer widely used in drug delivery to enhance the solubility, stability, and circulation half-life of therapeutic molecules while reducing their immunogenicity.[3][4] Functionalizing PEG with azide (B81097) (-N₃) groups creates a versatile tool for bioconjugation, allowing for the precise attachment of drugs, targeting ligands, or imaging agents to biomolecules.[3][5]

This guide will focus on the two main variants of the azide-alkyne click reaction:

-

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction utilizes a copper(I) catalyst to efficiently and regioselectively form a 1,4-disubstituted triazole.[6][7] It is known for its fast kinetics and high yields.[8]

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free alternative that employs a strained cyclooctyne (B158145) to react with the azide.[9][10] The absence of a potentially toxic copper catalyst makes SPAAC ideal for applications in living systems.[9][11]

Quantitative Data for Reaction Optimization

The choice between CuAAC and SPAAC often depends on the specific application, balancing the need for speed and efficiency with biocompatibility. The following tables summarize key quantitative parameters for both reaction types.

Table 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction Parameters

| Parameter | Typical Range | Notes |

| Reaction Time | 30 minutes - 16 hours | Highly dependent on reactants, catalyst, and ligand concentrations.[4][12] |

| Temperature | Room Temperature - 70°C | Higher temperatures can increase reaction rates but may affect biomolecule stability.[13][14] |

| Molar Excess of Alkyne | 1:4 to 1:10 (Azide:Alkyne) | A molar excess of one reagent can drive the reaction to completion.[12] |

| Copper(I) Catalyst | 50 µM - 2 mM | Typically from CuSO₄ with a reducing agent.[15] |

| Ligand | THPTA or TBTA | Stabilizes the Cu(I) oxidation state and protects biomolecules.[12][16] |

| Reducing Agent | Sodium Ascorbate (B8700270) | Reduces Cu(II) to the active Cu(I) catalyst.[12] |

| Yield | Often >90% | High yields are a hallmark of CuAAC reactions.[8] |

| Second-Order Rate Constant | ~10² - 10³ M⁻¹s⁻¹ | Generally faster than SPAAC. |

Table 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Reaction Parameters

| Parameter | Typical Range | Notes |

| Reaction Time | 1 - 48 hours | Generally slower than CuAAC, dependent on the cyclooctyne's ring strain.[17][18] |

| Temperature | 4°C - 37°C | Can be performed at physiological temperatures.[17][18] |

| Molar Excess of Cyclooctyne | 2:1 to 20:1 (Cyclooctyne:Azide) | A higher excess is often used to compensate for slower kinetics.[17][19] |

| Common Cyclooctynes | DBCO, BCN, DIBO | The choice of cyclooctyne affects reaction kinetics.[9][19][] |

| Yield | High, often quantitative | Can achieve high yields, especially with longer reaction times.[19] |

| Second-Order Rate Constant | 1.2 x 10⁻³ - 62 M⁻¹s⁻¹ | Slower than CuAAC but sufficient for many biological applications.[21][22] |

Experimental Protocols

The following are detailed, generalized protocols for performing CuAAC and SPAAC bioconjugation reactions with an azide-functionalized PEG.

Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of an alkyne-containing biomolecule to an azide-functionalized PEG.

Materials:

-

Alkyne-modified biomolecule

-

Azide-functionalized PEG (Azide-PEG)

-

Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM in water)

-

Ligand (e.g., THPTA) stock solution (e.g., 50 mM in water)

-

Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)

-

Reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

-

Anhydrous DMSO (for dissolving hydrophobic molecules)

-

Purification system (e.g., size-exclusion chromatography)

Procedure:

-

Preparation of Reactants:

-

Dissolve the alkyne-modified biomolecule in the reaction buffer to a desired final concentration (e.g., 1-10 mg/mL).

-

Dissolve the Azide-PEG in DMSO or the reaction buffer to create a stock solution (e.g., 10 mM).

-

-

Catalyst Premix:

-

In a separate tube, prepare the catalyst premix by combining the CuSO₄ and ligand solutions. A 1:5 molar ratio of copper to ligand is common.[15] Let this mixture stand for a few minutes.

-

-

Reaction Setup:

-

In the reaction vessel containing the alkyne-biomolecule, add the Azide-PEG stock solution to achieve the desired molar excess (e.g., 5-10 fold).

-

Add the catalyst premix to the reaction mixture.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

-

-

Incubation:

-

Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can be monitored by techniques like SDS-PAGE or mass spectrometry.

-

-

Purification:

-

Once the reaction is complete, purify the PEGylated biomolecule to remove unreacted PEG, catalyst, and other reagents using an appropriate method such as size-exclusion chromatography or dialysis.[12]

-

Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol outlines the conjugation of an azide-containing biomolecule to a cyclooctyne-functionalized PEG.

Materials:

-

Azide-modified biomolecule

-

Cyclooctyne-functionalized PEG (e.g., DBCO-PEG)

-

Reaction buffer (e.g., PBS, pH 7.4, azide-free)

-

Anhydrous DMSO (for dissolving hydrophobic molecules)

-

Purification system (e.g., size-exclusion chromatography)

Procedure:

-

Preparation of Reactants:

-

Ensure the azide-modified biomolecule is in an amine-free and azide-free buffer like PBS.[9] Determine its concentration accurately.

-

Dissolve the DBCO-PEG in DMSO to prepare a stock solution (e.g., 10 mM).

-

-

Reaction Setup:

-

In a suitable reaction vessel, add the azide-modified biomolecule solution.

-

Add the DBCO-PEG stock solution to the biomolecule solution. A 2-4 fold molar excess of the DBCO-PEG is a good starting point.[9] The final DMSO concentration should ideally be kept below 5% (v/v) to maintain protein stability.[9]

-

-

Incubation:

-

Purification:

-

After the reaction is complete, remove the excess unreacted DBCO-PEG and any byproducts using size-exclusion chromatography or dialysis.[17]

-

Visualizations: Workflows and Signaling Pathways

Visual diagrams are essential for understanding complex processes. The following diagrams, created using the DOT language, illustrate the experimental workflows and a relevant signaling pathway.

Experimental Workflows

Caption: Workflow for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Caption: Workflow for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Signaling Pathway: HER2-Targeted Antibody-Drug Conjugate

Azide-functionalized PEGs are crucial in the development of antibody-drug conjugates (ADCs). In an ADC, a cytotoxic drug is linked to a monoclonal antibody that targets a specific antigen on cancer cells, such as HER2 in breast cancer. The PEG linker enhances the ADC's solubility and stability. The following diagram illustrates the mechanism of action of a HER2-targeted ADC.

Caption: Mechanism of a HER2-targeted antibody-drug conjugate (ADC).

Conclusion

Click chemistry with azide-functionalized PEGs provides a powerful and versatile platform for the development of advanced therapeutics and research tools. The choice between the rapid and efficient CuAAC and the biocompatible SPAAC allows researchers to tailor their conjugation strategy to the specific demands of their application. By understanding the quantitative parameters and following robust experimental protocols, scientists can effectively leverage this technology to create novel bioconjugates with enhanced properties for drug delivery, diagnostics, and beyond.

References

- 1. austinpublishinggroup.com [austinpublishinggroup.com]

- 2. lumiprobe.com [lumiprobe.com]

- 3. docs.aatbio.com [docs.aatbio.com]

- 4. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Investigation of the copper(i) catalysed azide–alkyne cycloaddition reactions (CuAAC) in molten PEG2000 - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. Click Chemistry and Radiochemistry: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]

- 10. researchgate.net [researchgate.net]

- 11. journals.semnan.ac.ir [journals.semnan.ac.ir]

- 12. jenabioscience.com [jenabioscience.com]

- 13. interchim.fr [interchim.fr]

- 14. benchchem.com [benchchem.com]

- 15. plueckthun.bioc.uzh.ch [plueckthun.bioc.uzh.ch]

- 16. broadpharm.com [broadpharm.com]

- 17. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. pubs.acs.org [pubs.acs.org]

- 21. Antibody-Drug Conjugates for the Treatment of HER2-Positive Breast Cancer [mdpi.com]

- 22. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

The Architecture of Stealth: A Technical Guide to the Physical and Chemical Characteristics of PEGylated Compounds

For Immediate Release

This technical guide provides an in-depth exploration of the core physical and chemical characteristics of PEGylated compounds, tailored for researchers, scientists, and drug development professionals. Through the strategic attachment of polyethylene (B3416737) glycol (PEG) chains, or PEGylation, therapeutic molecules can be endowed with enhanced properties, leading to improved clinical outcomes. This document details the profound impact of PEGylation on molecular properties, offering a comprehensive overview of the analytical techniques used for characterization, complete with detailed experimental protocols and visual workflows to facilitate understanding and application in a laboratory setting.

The Physicochemical Transformation: How PEGylation Alters Molecular Properties

PEGylation is the process of covalently attaching PEG chains to a molecule, such as a protein, peptide, or small molecule drug.[1] This modification significantly alters the physicochemical properties of the parent molecule, leading to a range of therapeutic benefits.[2] The inert, non-toxic, and non-immunogenic nature of PEG makes it an ideal polymer for this application.[3]

The most immediate and profound effect of PEGylation is the increase in the hydrodynamic volume of the molecule.[3] This "shielding" effect, where the PEG chain and its associated water molecules form a protective layer, is central to many of the observed benefits.[4][5]

Increased Molecular Size and Hydrodynamic Radius

The covalent attachment of PEG chains directly increases the molecular weight of the compound.[2] More importantly, the large hydrodynamic volume of the PEG polymer in solution leads to a substantial increase in the effective size of the molecule.[3] This increased size is a key factor in reducing renal clearance, thereby prolonging the circulation half-life of the therapeutic.[2]

| Molecule | PEG Size (kDa) | Degree of PEGylation | Native Molecular Weight (kDa) | PEGylated Molecular Weight (kDa) | Native Hydrodynamic Radius (nm) | PEGylated Hydrodynamic Radius (nm) | Reference |

| Lysozyme | 20 | 1 | 14.3 | ~34.3 | 1.9 | 5.17-5.35 | [1][6] |

| Lysozyme | 20 | 2 | 14.3 | ~54.3 | 1.9 | - | [6] |

| Lysozyme | 20 | 3 | 14.3 | ~74.3 | 1.9 | - | [6] |

| Alpha-1 Antitrypsin | 5 (linear) | 1 | 52 | ~57 | - | - | [4] |

| Alpha-1 Antitrypsin | 20 (linear) | 1 | 52 | ~72 | - | - | [4] |

| Alpha-1 Antitrypsin | 40 (2-armed) | 1 | 52 | ~92 | - | - | [4] |

| Protein (~19 kDa) | 20 | 1 | ~19 | ~39 | - | - | [1] |

Enhanced Solubility and Stability

PEG is a hydrophilic polymer, and its conjugation to hydrophobic drugs or proteins can significantly enhance their solubility in aqueous environments.[3] This is particularly beneficial for the formulation and delivery of poorly soluble compounds. The protective PEG layer also shields the molecule from enzymatic degradation, increasing its stability in biological fluids.[7][8]

Reduced Immunogenicity and Antigenicity

The steric hindrance provided by the PEG chains can mask antigenic epitopes on the surface of therapeutic proteins, reducing their recognition by the immune system.[5][7] This leads to a decrease in immunogenicity and the formation of neutralizing antibodies, which can otherwise compromise the efficacy and safety of biologic drugs.[]

Pharmacokinetic Profile Modification

The alterations in physicochemical properties directly translate to significant changes in the pharmacokinetic (PK) profile of a drug. The primary goal of PEGylation is often to improve a drug's PK, leading to a more favorable dosing regimen and improved patient compliance.[8]

Prolonged Circulation Half-Life and Reduced Clearance

The increased hydrodynamic size of PEGylated molecules is a primary reason for their extended circulation time.[2] Molecules larger than the renal filtration threshold (typically around 70 kDa) are cleared more slowly by the kidneys.[3] PEGylation effectively increases the molecular size beyond this threshold, drastically reducing renal clearance.[2]

| Drug | PEG Size (kDa) | Native Half-life | PEGylated Half-life | Change in Half-life | Native Clearance | PEGylated Clearance | Change in Clearance | Reference |

| Danazol (in nanoemulsion) | 2 | 1.09 ± 0.401 h | 1.66 ± 0.11 h | ~1.5x increase | - | - | - | [10] |

| Danazol (in nanoemulsion) | 5 | 1.09 ± 0.401 h | 1.48 ± 0.17 h | ~1.4x increase | - | - | - | [10] |

| Interferon alfa-2a | 40 (branched) | ~7-9 hours | ~77 hours | ~8-11x increase | - | - | - | [11] |

| Adenosine Deaminase | 5 | <30 minutes | ~48-72 hours | >96x increase | - | - | - | [11] |

| Factor VIII | 60 | ~12 hours | ~19 hours | ~1.6x increase | - | - | - | [5] |

Experimental Protocols for Characterization

A thorough characterization of PEGylated compounds is crucial for ensuring product quality, consistency, and regulatory compliance.[12][13] This section provides detailed methodologies for key analytical techniques.

Size Exclusion Chromatography (SEC) for Determination of Molecular Size and Purity

SEC separates molecules based on their hydrodynamic volume. It is a fundamental technique for assessing the extent of PEGylation, detecting aggregation, and determining the purity of the conjugate.[]

Protocol:

-

System Preparation:

-

Equilibrate a suitable SEC column (e.g., TSKgel G3000SWXL) with a mobile phase appropriate for the protein and PEG, typically a phosphate-buffered saline (PBS) solution.[15]

-

Ensure the system, including the pump, injector, and detectors (UV, RI, and light scattering), is stable and free of air bubbles.[1]

-

-

Sample Preparation:

-

Prepare the PEGylated protein sample in the mobile phase at a known concentration.

-

Prepare standards of the non-PEGylated protein and free PEG for comparison.

-

-

Chromatographic Run:

-

Inject a defined volume of the sample onto the column.

-

Run the separation using an isocratic elution at a constant flow rate (e.g., 0.5 mL/min).[1]

-

-

Data Analysis:

-

Monitor the elution profile using UV absorbance (typically at 280 nm for proteins) and refractive index (for PEG).[16]

-

Use a multi-angle light scattering (MALS) detector to determine the absolute molecular weight of the eluting species without the need for column calibration.

-

Analyze the chromatograms to identify peaks corresponding to the PEGylated conjugate, unreacted protein, free PEG, and any aggregates. The elution volume will be inversely proportional to the hydrodynamic size.[15]

-

Mass Spectrometry (MS) for Confirmation of PEGylation and Identification of PEGylation Sites

Mass spectrometry provides precise mass information, confirming the covalent attachment of PEG and helping to identify the specific amino acid residues that have been modified.[12]

Protocol:

-

Sample Preparation:

-

For intact mass analysis, dilute the PEGylated protein in a suitable solvent, often containing a small amount of organic acid (e.g., formic acid).

-

For peptide mapping to identify PEGylation sites, the protein must be denatured, reduced, alkylated, and then digested with a specific protease (e.g., trypsin or Lys-C).[17]

-

-

LC-MS/MS Analysis:

-

Separate the intact protein or the peptide digest using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Introduce the eluent directly into the mass spectrometer (e.g., a Q-TOF or Orbitrap instrument).[12][18]

-

For intact analysis, acquire full MS spectra. The resulting spectrum will show a distribution of charge states for the heterogeneous PEGylated protein.[19]

-

For peptide mapping, acquire MS/MS data on the eluting peptides. The instrument will isolate a peptide ion and fragment it to produce a tandem mass spectrum that reveals the amino acid sequence.[17]

-

-

Data Analysis:

-

Deconvolute the intact mass spectrum to determine the molecular weight distribution of the PEGylated protein.[19]

-

Analyze the peptide mapping data by searching the MS/MS spectra against the known protein sequence. Peptides containing a mass shift corresponding to the PEG moiety (or a fragment thereof) indicate a PEGylation site. In-source fragmentation can be used to generate smaller, more easily analyzable PEGylated peptide fragments.[17]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization

NMR spectroscopy provides detailed information about the chemical environment of atoms within a molecule and can be used to characterize the structure of PEGylated compounds and quantify them in biological fluids.[20][21]

Protocol:

-

Sample Preparation:

-

NMR Data Acquisition:

-

Acquire a one-dimensional (1D) proton (¹H) NMR spectrum. The large number of equivalent protons in the PEG backbone gives a characteristic, intense signal around 3.6 ppm.[21]

-

Specific signals from the linker chemistry and the protein can also be observed.

-

-

Data Analysis:

-

Integrate the characteristic PEG peak to quantify the amount of PEGylated material in a sample, even in complex biological matrices like blood or serum.[21]

-

Analyze the chemical shifts and coupling patterns of other signals to confirm the structure of the linker and to assess any changes in the protein's tertiary structure upon PEGylation.

-

Visualizing Workflows and Pathways

To further aid in the understanding of the processes involved in the study of PEGylated compounds, the following diagrams have been generated using the DOT language.

Caption: Experimental workflow for the characterization of PEGylated proteins.

Caption: Logical flow demonstrating the pharmacokinetic advantages of PEGylation.

Caption: Signaling pathway inhibition by a native vs. a PEGylated drug.

References

- 1. biopharminternational.com [biopharminternational.com]

- 2. PEGylated Proteins: How Much Does Molecular Weight Matter? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. biopharminternational.com [biopharminternational.com]

- 4. Impact of the PEG length and PEGylation site on the structural, thermodynamic, thermal, and proteolytic stability of mono‐PEGylated alpha‐1 antitrypsin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PEGylated therapeutics in the clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. toolify.ai [toolify.ai]

- 8. creativepegworks.com [creativepegworks.com]

- 10. tandfonline.com [tandfonline.com]

- 11. tandfonline.com [tandfonline.com]

- 12. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]

- 13. biopharmaspec.com [biopharmaspec.com]

- 15. chromatographyonline.com [chromatographyonline.com]

- 16. lcms.cz [lcms.cz]

- 17. pubs.acs.org [pubs.acs.org]

- 18. enovatia.com [enovatia.com]

- 19. sciex.com [sciex.com]

- 20. eurolab.tr [eurolab.tr]

- 21. Quantitative Detection of PEGylated Biomacromolecules in Biological Fluids by NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

An In-depth Technical Guide to PROTAC Linkers and Their Components

Introduction to Proteolysis-Targeting Chimeras (PROTACs)

Proteolysis-Targeting Chimeras (PROTACs) represent a revolutionary therapeutic modality that utilizes the cell's own protein disposal machinery to eliminate disease-causing proteins.[1] These heterobifunctional molecules are engineered to hijack the ubiquitin-proteasome system (UPS), offering a paradigm shift from traditional occupancy-driven inhibitors to an event-driven, catalytic mechanism of action.[1][2] A PROTAC molecule consists of three fundamental components: a ligand that binds to the target Protein of Interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that covalently connects these two moieties.[2][3]